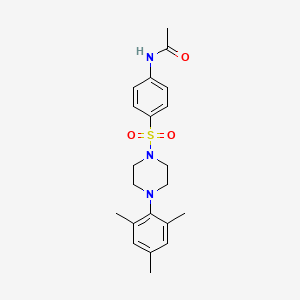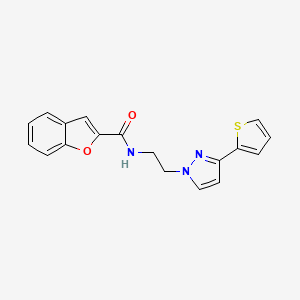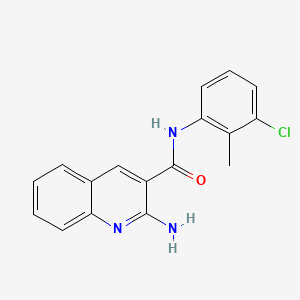![molecular formula C13H23ClN2O2 B2430555 2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide CAS No. 2411298-62-7](/img/structure/B2430555.png)
2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest in various fields of scientific research due to its potential applications in medicinal chemistry, pharmacology, and industrial chemistry. Its structure includes a chloro group, a cyclopropylmethyl group, and a morpholine derivative, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropylmethyl Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable chlorinating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.
Morpholine Derivative Preparation: The 4-methylmorpholine derivative can be synthesized by reacting morpholine with methyl iodide under basic conditions.
Amide Bond Formation: The final step involves the reaction of cyclopropylmethyl chloride with the 4-methylmorpholine derivative in the presence of a base, such as triethylamine, to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, potentially altering the functional groups attached to the core structure.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound, potentially with altered amide or chloro groups.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, possibly acting on specific biological targets.
Biological Research: Used in studies to understand its effects on cellular processes and pathways.
Industrial Chemistry: Investigated for its utility in the synthesis of other complex organic molecules.
Pharmacology: Explored for its potential therapeutic effects and interactions with biological systems.
作用机制
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the morpholine derivative play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
2-Chloro-N-(cyclopropylmethyl)-N-methylpropanamide: Lacks the morpholine derivative, which may affect its reactivity and biological activity.
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide: Lacks the chloro group, potentially altering its chemical properties and reactivity.
2-Chloro-N-methyl-N-[(4-methylmorpholin-2-yl)methyl]propanamide: Lacks the cyclopropylmethyl group, which may influence its overall stability and interactions.
Uniqueness
2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide is unique due to the combination of its chloro group, cyclopropylmethyl group, and morpholine derivative. This combination imparts specific chemical properties and reactivity patterns that distinguish it from similar compounds, making it a valuable subject of study in various research fields.
属性
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O2/c1-10(14)13(17)16(7-11-3-4-11)9-12-8-15(2)5-6-18-12/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGSNKBLZGDPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CC1)CC2CN(CCO2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2430474.png)

![5-Bromo-1-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2430478.png)

![ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2430481.png)
![ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2430484.png)

![1,3-dimethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2430486.png)
![6-Methyl-2-(2-(m-tolyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2430487.png)




